2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride
Overview
Description
2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride is a complex organic compound known for its versatile applications in various scientific fields. This compound, with its distinctive structure, serves as a crucial molecule in medicinal chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step process:
Starting Material: : The synthesis begins with the preparation of 6H-benzo[c][1]benzoxepin, achieved through cyclization reactions.
Intermediate Formation: : The intermediate, 11-[3-(dimethylamino)propylidene], is prepared by reacting the initial cyclized product with dimethylamine under controlled conditions.
Final Product Formation:
Industrial Production Methods
Industrial production methods often emphasize scalability and cost-effectiveness:
Batch Process: : Common in laboratory settings and initial production phases.
Continuous Flow Process: : Preferred for large-scale production due to better control over reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Converts the compound into oxidized derivatives, usually under mild oxidizing agents like hydrogen peroxide.
Reduction: : Uses reducing agents such as sodium borohydride to yield reduced forms of the molecule.
Substitution: : Various nucleophiles or electrophiles can replace certain groups within the molecule, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Mild to moderate temperatures with appropriate nucleophiles/electrophiles.
Major Products
Oxidized Derivatives: : Often possess altered functional properties useful in research.
Reduced Derivatives: : Can lead to increased or altered biological activity.
Scientific Research Applications
In Chemistry
Catalysis: : As a ligand in catalytic reactions.
Analytical Chemistry: : Used as a standard or reference compound.
In Biology
Biochemical Studies: : Interacts with proteins and enzymes, helping to elucidate biochemical pathways.
Cell Studies: : Assists in understanding cell signaling and molecular interactions.
In Medicine
Drug Development: : Potential pharmacological activities leading to therapeutic applications.
Diagnostics: : Used as a marker or probe in diagnostic tests.
In Industry
Material Science: : Enhances properties of materials through its unique chemical structure.
Chemical Manufacturing: : Integral in the synthesis of other complex molecules.
Mechanism of Action
This compound exerts its effects through specific molecular interactions:
Molecular Targets: : Primarily targets proteins and enzymes within biological systems.
Pathways Involved: : Involves modulation of signaling pathways, influencing cellular responses and activities.
Comparison with Similar Compounds
Unique Characteristics
Specificity: : Has unique binding affinities and reaction profiles compared to similar compounds.
Versatility: : More versatile in its application range.
Similar Compounds
Analog 1: : Shares a similar core structure but lacks specific substituents leading to different properties.
Analog 2: : Slightly modified functional groups resulting in altered activity profiles.
Analog 3: : Belongs to the same chemical family but with different pharmacological effects.
That covers a comprehensive overview of 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride. Let me know what you think!
Properties
IUPAC Name |
2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRLZEKDTUEKQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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